

Comparative analysis of N-Decanoylglycine levels in different patient cohorts

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Compound of Interest

Compound Name: **N-Decanoylglycine**

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N-Decanoylglycine Levels in Patient Cohorts: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **N-Decanoylglycine** levels across different patient cohorts, offering valuable insights for researchers, scientists, and professionals involved in drug development. **N-Decanoylglycine** is an acylglycine that serves as a crucial biomarker for certain inborn errors of metabolism, particularly fatty acid oxidation disorders.[\[1\]](#)[\[2\]](#) Understanding its differential expression in various patient populations is essential for diagnostic and therapeutic advancements.

Data Presentation: Quantitative Comparison of Urinary N-Decanoylglycine Levels

The following table summarizes the urinary concentrations of **N-Decanoylglycine** in different patient cohorts. The data is compiled from a study by Costa et al. (2000), which utilized a stable isotope dilution gas chromatography-negative chemical ionization mass spectrometry method for quantification. Values are presented as a range in $\mu\text{mol}/\text{mmol}$ of creatinine.

Patient Cohort	Number of Subjects (n)	N-Decanoylglycine (μ mol/mmol creatinine)
Healthy Controls	19	< 0.2
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency	9	0.8 - 12.3
Multiple acyl-CoA dehydrogenase (MAD) deficiency	7	< 0.2 - 3.8
Children on MCT supplemented diet	4	< 0.2
Patients with various other diseases	5	< 0.2

Experimental Protocols

The quantification of **N-Decanoylglycine** and other acylglycines is most commonly performed using mass spectrometry-based methods, which offer high sensitivity and specificity. The two primary techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a robust technique for the quantitative analysis of acylglycines in urine.

1. Sample Preparation:

- Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., [$^{13}\text{C}_2$]N-decanoylglycine) is added to a urine sample.
- Extraction: The acylglycines are extracted from the urine matrix. This is typically achieved by liquid-liquid extraction with an organic solvent such as ethyl acetate under acidic conditions.
- Derivatization: To increase volatility and thermal stability for GC analysis, the extracted acylglycines are derivatized. A common derivatization procedure involves the formation of

bis(trifluoromethyl)benzyl (BTFMB) esters.

2. GC-MS Analysis:

- Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where the different acylglycines are separated based on their boiling points and interaction with the capillary column.
- Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Negative Chemical Ionization (NCI) is often used as the ionization source for its high sensitivity for electrophilic derivatives like BTFMB esters. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to **N-DecanoylGlycine** and its internal standard.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for acylglycine analysis due to its high throughput and the ability to analyze underderivatized samples.[\[3\]](#)

1. Sample Preparation:

- Internal Standard Addition: A suite of stable isotope-labeled internal standards for the acylglycines of interest, including **N-DecanoylGlycine**, is added to the urine sample.
- Dilution: The urine sample is typically diluted with a solvent, often the initial mobile phase of the LC separation.
- Filtration: The diluted sample is filtered to remove particulates before injection into the LC-MS/MS system. Derivatization is generally not required for this method.

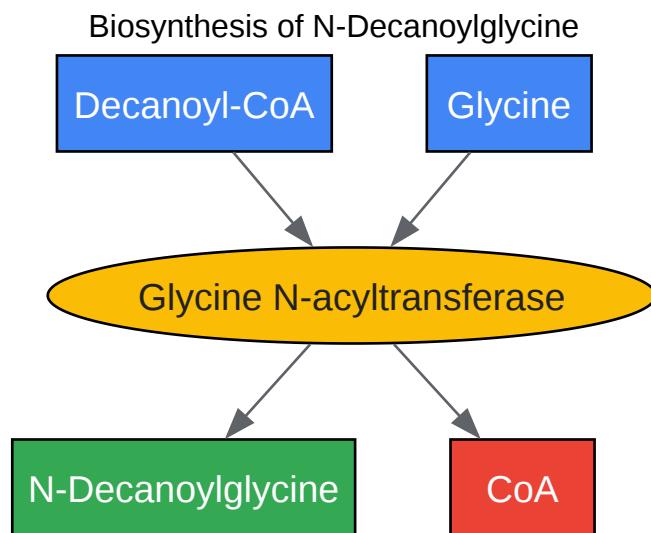
2. LC-MS/MS Analysis:

- Liquid Chromatography: The prepared sample is injected into a liquid chromatograph. Reversed-phase chromatography is commonly used to separate the acylglycines based on their polarity.
- Tandem Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the first mass spectrometer (Q1) selects the precursor ion of **N-DecanoylGlycine**, which is then fragmented in the collision cell (q2). The second mass spectrometer (Q3) then selects a

specific product ion for detection. This precursor-product ion transition is highly specific to **N-Decanoylglycine**, ensuring accurate quantification even in complex biological matrices.

Mandatory Visualization

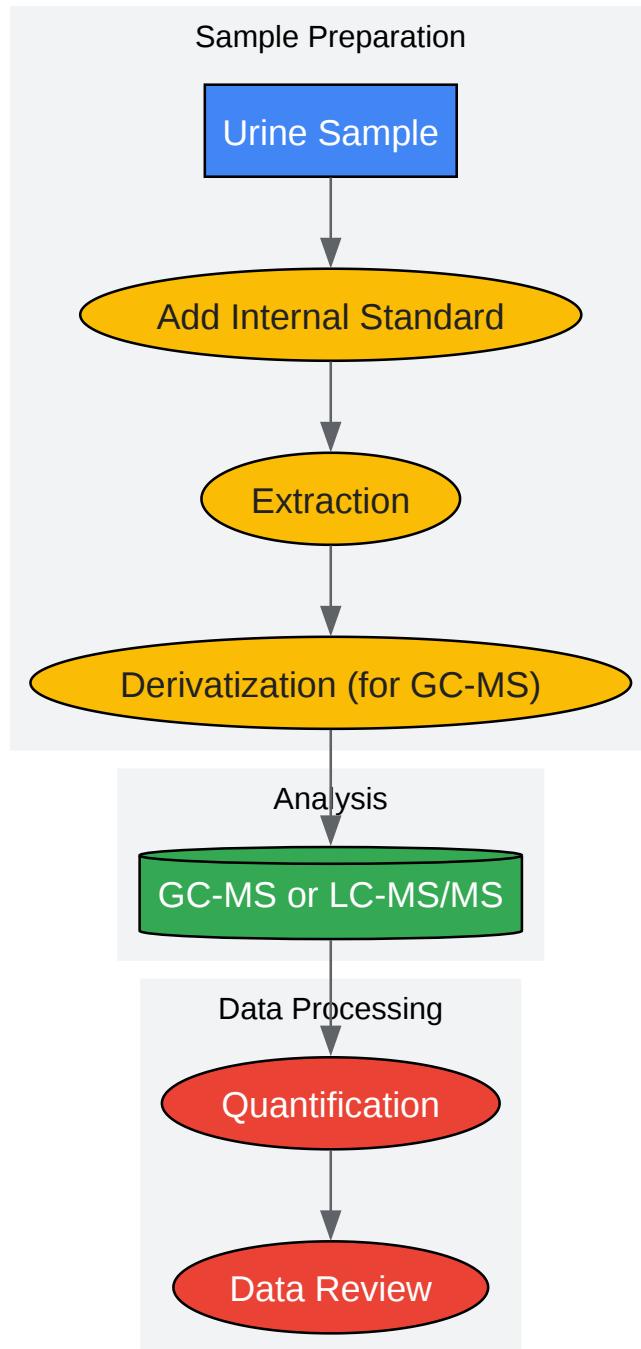
Below are diagrams illustrating the biosynthesis of **N-Decanoylglycine** and the general experimental workflow for its quantification.



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Caption: Biosynthesis pathway of **N-Decanoylglycine**.

Experimental Workflow for N-Decanoylglycine Quantification

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Caption: General experimental workflow for **N-Decanoylglycine** analysis.

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References

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